Cas no 630084-52-5 (2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine
- 630084-52-5
- F3309-3807
- STK982453
- 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
- 2-(4-CHLOROPHENYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE
- 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
- AKOS002801403
- 2-(4-Chlorophenyl)-N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine
- 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
-
- インチ: 1S/C20H21ClN2O4S/c1-14-4-10-17(11-5-14)28(24,25)20-19(22-12-3-13-26-2)27-18(23-20)15-6-8-16(21)9-7-15/h4-11,22H,3,12-13H2,1-2H3
- InChIKey: WTFNFSJYJWCFKS-UHFFFAOYSA-N
- SMILES: O1C(NCCCOC)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1C1=CC=C(Cl)C=C1
計算された属性
- 精确分子量: 420.0910560g/mol
- 同位素质量: 420.0910560g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 8
- 複雑さ: 569
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 89.8Ų
じっけんとくせい
- 密度みつど: 1.304±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 621.0±65.0 °C(Predicted)
- 酸度系数(pKa): -2.42±0.10(Predicted)
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-3807-50mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-20μmol |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-2mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-5mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-25mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-3mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-4mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-2μmol |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-10mg |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-3807-5μmol |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine |
630084-52-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amineに関する追加情報
Introduction to Compound CAS No. 630084-52-5: 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
The compound with CAS No. 630084-52-5, known as 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, specifically oxazoles, which are widely studied for their unique chemical properties and biological activities. The molecule's structure incorporates a chlorophenyl group, a methoxypropyl group, and a methylbenzenesulfonyl group, all of which contribute to its distinctive reactivity and functionality.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced catalytic methods and optimized reaction conditions. Researchers have demonstrated that the oxazole ring in this molecule plays a critical role in stabilizing its structure and enhancing its reactivity. The presence of the chlorophenyl group introduces electronic effects that can influence the compound's interaction with biological systems, making it a promising candidate for drug development.
One of the most notable aspects of this compound is its versatility in chemical reactions. The methoxypropyl group serves as a flexible linker, facilitating its use in various coupling reactions and enabling the creation of bioconjugates. Additionally, the methylbenzenesulfonyl group imparts lipophilicity, which is essential for improving drug delivery and bioavailability. Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex molecules with therapeutic applications.
In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects on certain enzyme targets, suggesting its potential as a lead compound in drug discovery programs. Furthermore, its structural features make it an ideal candidate for exploring structure-activity relationships (SAR), which are crucial for optimizing pharmacokinetic properties such as solubility and permeability.
The synthesis of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic strategies. Key steps include the formation of the oxazole ring through cyclization reactions and the subsequent functionalization with the methoxypropyl and methylbenzenesulfonyl groups. These steps require meticulous control over reaction conditions to ensure high yields and product purity.
From an environmental standpoint, researchers have emphasized the importance of developing sustainable synthetic routes for this compound. Green chemistry principles are increasingly being integrated into its production processes to minimize waste and reduce ecological impact. For instance, solvent-free reactions and recyclable catalysts are being explored as viable alternatives to conventional methods.
In conclusion, 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine represents a significant advancement in heterocyclic chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to fields ranging from pharmaceuticals to materials science.
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